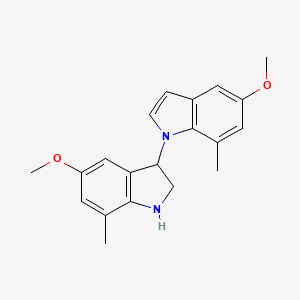
5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole is a complex organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole typically involves multi-step organic reactions. Common synthetic routes may include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form indoles.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to form carbon-nitrogen bonds, which are crucial in the synthesis of indole derivatives.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield fully hydrogenated indole derivatives.
Aplicaciones Científicas De Investigación
5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.
Pharmacology: Study of its effects on biological systems, including potential therapeutic effects.
Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole would depend on its specific interactions with molecular targets. Common pathways may involve:
Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibition of enzymes that play a role in disease pathways.
Signal Transduction: Modulation of cellular signaling pathways that regulate various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxyindole: A simpler indole derivative with known biological activity.
7-Methylindole: Another indole derivative with a different substitution pattern.
5-Methoxy-7-methylindole: A compound with structural similarities but different substitution positions.
Uniqueness
5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole is unique due to its specific substitution pattern and potential for diverse biological activities. Its dual methoxy and methyl substitutions may confer unique properties compared to other indole derivatives.
Propiedades
Fórmula molecular |
C20H22N2O2 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
5-methoxy-1-(5-methoxy-7-methyl-2,3-dihydro-1H-indol-3-yl)-7-methylindole |
InChI |
InChI=1S/C20H22N2O2/c1-12-7-16(24-4)10-17-18(11-21-19(12)17)22-6-5-14-9-15(23-3)8-13(2)20(14)22/h5-10,18,21H,11H2,1-4H3 |
Clave InChI |
AZDWPODSJSKGDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1NCC2N3C=CC4=C3C(=CC(=C4)OC)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12947286.png)


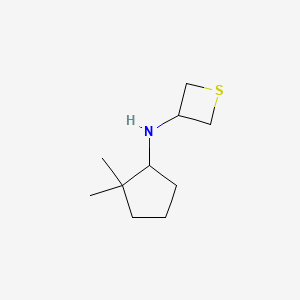
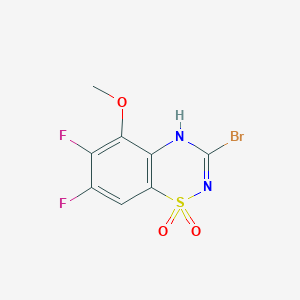
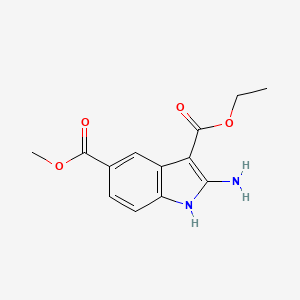
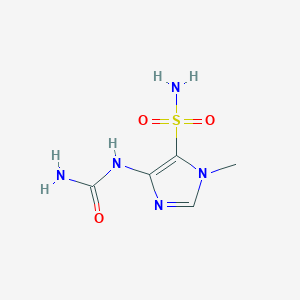
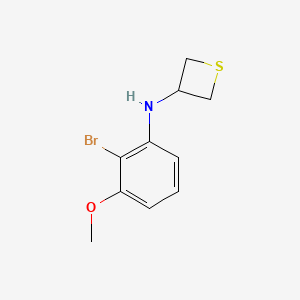
![Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12947333.png)
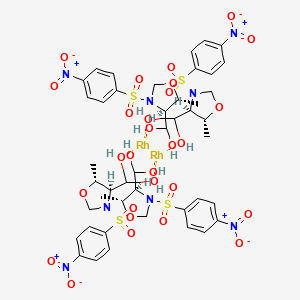
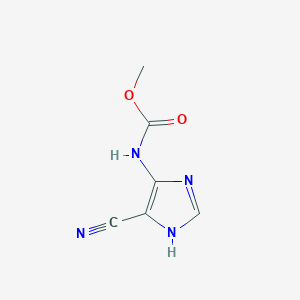
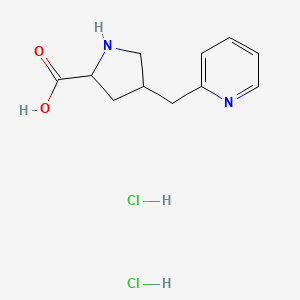
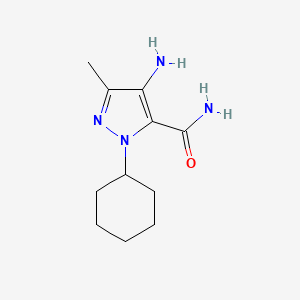
![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12947371.png)
